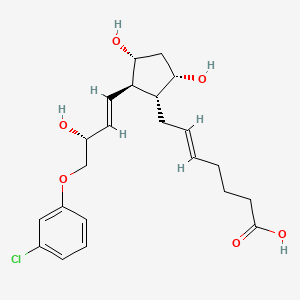

(+)-5-trans Cloprostenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin F2α, a naturally occurring prostaglandin. It is primarily used in veterinary medicine for its potent luteolytic properties, which means it can induce the regression of the corpus luteum, a temporary endocrine structure in female mammals. This compound is particularly useful in managing reproductive cycles in livestock, such as cattle, pigs, and horses .

Métodos De Preparación

The synthesis of (+)-5-trans Cloprostenol involves several steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:

Baeyer–Villiger Monooxygenase-Catalyzed Oxidation: This step involves the stereoselective oxidation of the bicyclic ketone to form a lactone intermediate.

Ketoreductase-Catalyzed Reduction: The enones are reduced diastereoselectively to set the critical stereochemical configurations.

Copper(II)-Catalyzed Regioselective p-Phenylbenzoylation: This step involves the regioselective benzoylation of the secondary alcohol of the diol.

For industrial production, cloprostenol sodium is prepared using an industrial preparative liquid chromatography separation purification system. This method ensures high product purity and is suitable for mass production .

Análisis De Reacciones Químicas

(+)-5-trans Cloprostenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using Baeyer–Villiger monooxygenase, which is crucial for its synthesis.

Reduction: Ketoreductase-catalyzed reduction is used to achieve the desired stereochemistry.

Substitution: The compound can undergo regioselective substitution reactions, such as p-phenylbenzoylation.

Common reagents used in these reactions include dichloro-containing bicyclic ketone, Baeyer–Villiger monooxygenase, ketoreductase, and copper(II) catalysts. The major products formed include various stereoisomers and regioisomers of the compound .

Aplicaciones Científicas De Investigación

(+)-5-trans Cloprostenol has several scientific research applications:

Veterinary Medicine: It is used to manage reproductive cycles in livestock, induce parturition, and control breeding patterns.

Biological Research: The compound is used to study luteolysis and its effects on progesterone production in various animal models.

Chemical Synthesis: It serves as a model compound for the development of efficient and stereoselective synthesis methods for prostaglandins.

Mecanismo De Acción

(+)-5-trans Cloprostenol exerts its effects by acting as an agonist for the prostaglandin F2-alpha receptor. This interaction induces a sharp fall in progesterone levels, leading to the regression of the corpus luteum. The compound also affects the expression of various genes involved in steroidogenesis and prostaglandin synthesis .

Comparación Con Compuestos Similares

(+)-5-trans Cloprostenol is unique among prostaglandin analogs due to its high potency and specific luteolytic activity. Similar compounds include:

Bimatoprost: Used primarily for its ocular hypotensive effects.

Fluprostenol: Another prostaglandin analog with similar applications in veterinary medicine.

Travoprost: Used in the treatment of glaucoma.

These compounds share a similar chemical framework but differ in their specific applications and potency.

Propiedades

Número CAS |

72029-43-7 |

|---|---|

Fórmula molecular |

C22H29ClO6 |

Peso molecular |

424.9 g/mol |

Nombre IUPAC |

(E)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+ |

Clave InChI |

VJGGHXVGBSZVMZ-RHRRPTPYSA-N |

SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |

SMILES isomérico |

C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O |

SMILES canónico |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine](/img/structure/B3280603.png)

![(3-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid](/img/structure/B3280673.png)